4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine
Description
4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine core linked to a 3-fluorobenzenesulfonyl group.
Properties
IUPAC Name |
4-(3-fluorophenyl)sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-4-11(13)6-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOYNDHLKVEMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and products safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding sulfinyl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antagonists of RORgammaT :
- The compound has been studied as an antagonist of the Retinoic Acid Receptor-related Orphan Receptor gamma T (RORgammaT), which is implicated in various immune and inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Research indicates that compounds targeting RORgammaT can modulate immune responses effectively, making this compound a candidate for further development in treating autoimmune diseases .
-
Negative Allosteric Modulation :
- It has been investigated for its role as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is associated with psychiatric conditions like anxiety and depression. The compound's ability to modulate receptor activity suggests potential therapeutic applications in treating mood disorders .
- Synthesis of Derivatives :
Biological Research Applications
- Binding Affinity Studies :
- In Vivo Efficacy Testing :
Case Studies
-
Case Study 1: RORgammaT Antagonism :
A recent study synthesized several derivatives of 4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine and evaluated their effectiveness against RORgammaT. One derivative showed sub-nanomolar binding affinity and significant selectivity over other related receptors, highlighting the compound's potential in developing targeted therapies for autoimmune diseases . -
Case Study 2: mGluR5 Modulation :
Another study focused on the optimization of the compound as a mGluR5 negative allosteric modulator. Through high-throughput screening and subsequent modifications, researchers identified lead compounds that exhibited favorable pharmacological profiles, paving the way for clinical candidates aimed at treating anxiety disorders .
Mechanism of Action
The mechanism of action of 4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine, focusing on their molecular properties, biological activities, and applications:
Key Structural and Functional Differences:
Substituent Groups :
- The 3-fluorobenzenesulfonyl group in the target compound distinguishes it from amorolfine and fenpropimorph, which feature 4-tert-butylphenylpropyl chains. This sulfonyl group may enhance solubility or binding affinity in biological systems compared to alkyl or arylalkyl substituents .
- The benzothiazolylthio group in introduces sulfur-based reactivity, which is absent in the fluorinated sulfonyl analog .
Biological Activity: Amorolfine and fenpropimorph exhibit antifungal activity via sterol biosynthesis inhibition, while Compound 125 (a sulfonated morpholine) stabilizes protein-protein interactions, suggesting divergent mechanistic pathways .
Synthesis and Yield :
- Compound 125 (32% yield) and amorolfine (industrial-scale synthesis) demonstrate variability in synthetic accessibility, likely due to steric and electronic effects of substituents .
Research Findings on Related Compounds
Amorolfine :
- Validated spectrophotometric methods (e.g., MBTH and 1,10-Phenanthroline complexes) enable quantification in formulations, with Beer’s law ranges of 10–50 µg/mL .
- Acts via inhibition of fungal Δ14 reductases, disrupting ergosterol biosynthesis .
Sulfonated Morpholines :
- Compound 125 () achieved 99% purity via UHPLC-MS, underscoring the feasibility of synthesizing high-purity sulfonated morpholines for research .
Notes
Data Limitations : Direct pharmacological or physicochemical data for 4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine are absent in the provided evidence. Comparisons rely on structural analogs.
Synthetic Challenges : Fluorinated sulfonyl groups may require specialized reagents (e.g., 3-fluorobenzenesulfonyl chloride), impacting synthesis scalability .
Regulatory and Safety : Morpholine derivatives like fenpropimorph are subject to environmental monitoring; similar regulations may apply to the target compound .
Biological Activity
4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of 4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine features a morpholine ring substituted with a fluorobenzenesulfonyl group. The presence of the sulfonyl moiety is crucial for its biological activity, enhancing solubility and reactivity.
The compound is believed to interact with various biological targets, including enzymes and receptors involved in inflammatory and immune responses. The sulfonyl group may facilitate binding to target proteins through hydrogen bonding and electrostatic interactions.
Case Studies
- Anti-inflammatory Activity : In a study assessing the compound's effects on cytokine production, it was found to modulate interleukin-6 (IL-6) levels in mouse models. Mice treated with varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg) showed altered IL-6 levels post-stimulation with R848, an agonist for TLR7. The results indicated a dose-dependent response with significant reductions in IL-6 levels at higher doses .
- Autoimmune Disease Model : Another study utilized the NZB/W lupus model to evaluate the compound's effects on disease progression. Mice were treated over a period of 21 weeks, during which anti-dsDNA titers were monitored as indicators of autoimmune activity. The treatment did not yield statistically significant improvements in anti-dsDNA titers compared to controls, suggesting that while the compound has biological activity, its efficacy in this model may be limited .
- Binding Affinity Studies : Research into the binding affinities of related compounds revealed that modifications to the morpholine structure could significantly impact interactions with FKBP12 (FK506-binding protein). Compounds with structural similarities demonstrated varying affinities, indicating the importance of specific functional groups in mediating biological effects .
Data Tables
| Study | Model | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Cytokine Modulation | Mouse TLR7 Model | 33, 100, 300 | Dose-dependent reduction in IL-6 levels |
| Autoimmune Disease Model | NZB/W Lupus Model | 33, 100, 300 | No significant change in anti-dsDNA |
| Binding Affinity | FKBP12 Interaction | N/A | Variability based on structural changes |
Q & A
Q. What synthetic methodologies are applicable for preparing 4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine?
The synthesis typically involves sulfonylation of a morpholine derivative. For example, 2,6-dimethylmorpholine can react with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to form the sulfonamide bond. Purification via column chromatography or recrystallization is recommended to isolate the product. While direct evidence for this compound is limited, analogous protocols for sulfonamide synthesis are well-documented in pharmaceutical intermediates, such as aprepitant derivatives .
Q. How can the purity and structural integrity of this compound be validated?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and fluorine coupling (e.g., ¹⁹F NMR for the fluorine substituent).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase chromatography to assess purity (>95%) and detect impurities. Reliable physicochemical data can be cross-referenced using authoritative databases like CAS Common Chemistry and EPA DSSTox .
Q. What functional groups dominate the reactivity of 4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine?
The compound contains three critical groups:
- Sulfonyl Group : Electron-withdrawing, susceptible to nucleophilic attack (e.g., hydrolysis under acidic/alkaline conditions).
- Morpholine Ring : Basic nitrogen site for protonation or coordination with metal catalysts.
- Fluorine Substituent : Influences electronic properties (e.g., σ-hole effects) and metabolic stability. IR spectroscopy (S=O stretches at ~1350–1150 cm⁻¹) and X-ray crystallography (if crystalline) are ideal for confirming these groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculations can map electrostatic potentials and frontier molecular orbitals to assess binding affinity. Molecular docking studies (e.g., AutoDock Vina) may reveal interactions with kinase or receptor binding pockets, leveraging structural analogs like aprepitant derivatives . Dynamic simulations (MD) further evaluate conformational stability in solvent environments .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting point, solubility)?
- Cross-Database Validation : Compare data from CAS Common Chemistry, EPA DSSTox, and peer-reviewed literature.
- Controlled Replication : Reproduce synthesis and characterization under standardized conditions (e.g., ICH guidelines for temperature/pH control).
- Advanced Analytics : Use differential scanning calorimetry (DSC) for precise melting point determination and Hansen solubility parameters for solvent compatibility .
Q. How can the compound’s stability under stress conditions (e.g., light, heat) be systematically evaluated?
Design stress-testing experiments:
- Thermal Degradation : Heat samples at 40–80°C for 1–4 weeks, monitoring decomposition via HPLC.
- Photolytic Stability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products.
- Hydrolytic Resistance : Test in buffers (pH 1–13) to identify acid/base-sensitive sites. Reference pharmaceutical stability protocols from for methodological rigor .
Q. What role does the fluorine atom play in modulating electronic properties?
Fluorine’s electronegativity reduces electron density on the sulfonyl group, enhancing resistance to oxidative degradation. Computational studies (e.g., Natural Bond Orbital analysis) quantify this effect by evaluating charge distribution and bond dissociation energies. Experimental validation via cyclic voltammetry can assess redox stability .
Key Notes
- Prioritize methodologies from CAS, EPA, and pharmaceutical guidelines for reproducibility.
- Advanced studies should integrate computational and experimental validation to address research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
